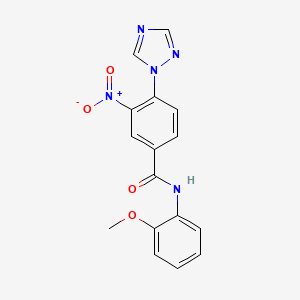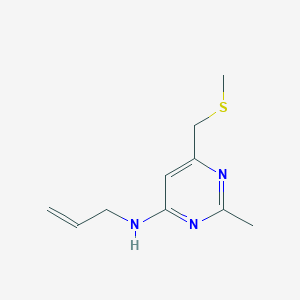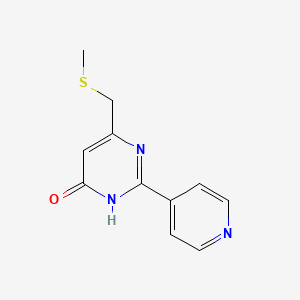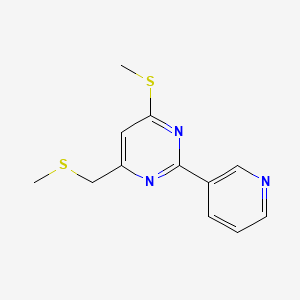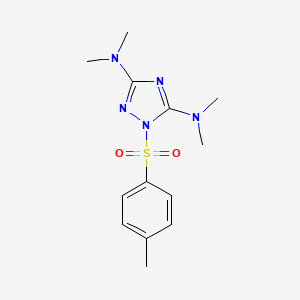
2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine
Vue d'ensemble
Description
The compound “2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenoxy and naphthyridine groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar naphthyridine ring system, with a methoxyphenoxy group at the 2-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Novel Heterocyclic Systems Synthesis
Research on the synthesis of novel annulated products from aminonaphthyridinones, including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," has shown the formation of new heterocyclic systems. These studies explore the reactivity of these compounds, leading to the discovery of new chemical structures with potential applications in medicinal chemistry and drug development (Deady & Devine, 2006).
Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones
Another study focused on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, providing insight into the chemical reactions and conditions required to produce these derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Manoj & Prasad, 2010).
Anticancer Activity of Naphthyridine Derivatives
A study on the synthesis and cell line activity of angular benzofuro fused naphthyridines, including derivatives of "this compound," evaluated their cytotoxicity against cancer cell lines. This research highlights the potential of these compounds as anticancer agents, opening new avenues for the development of targeted cancer therapies (Murugesh, Selvakumar, & Rajendran, 2014).
Synthesis and Photophysical Characterization for OLEDs
Research on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, potentially including "this compound" derivatives, investigated their application in organic light emitting diodes (OLEDs). This study demonstrates the relevance of these compounds in developing advanced materials for electronics and photonics (García-López et al., 2014).
Antitumor Agents Targeting Tumorigenic Cell Lines
A study on the design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents, which could include "this compound" derivatives, targeted tumorigenic cell lines. The research provided insights into the compounds' mechanism of action, showing promising results for the development of new anticancer drugs (Liu et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-7-8-16(18-15(14)9-10-17-11)20-13-5-3-12(19-2)4-6-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGODGIONPBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)
